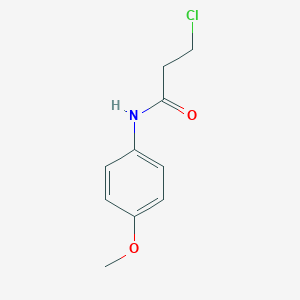

3-Chloro-n-(4-methoxyphenyl)propanamide

Vue d'ensemble

Description

The compound 3-Chloro-N-(4-methoxyphenyl)propanamide belongs to a class of organic compounds known for their diverse chemical and physical properties. Research into similar compounds involves synthesis methods, molecular structure analysis, and exploration of chemical and physical properties to understand their potential applications in various fields.

Synthesis Analysis

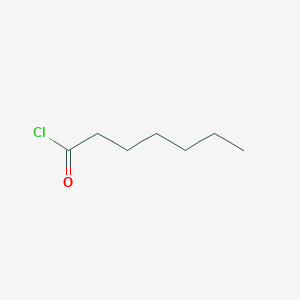

The synthesis of compounds similar to 3-Chloro-N-(4-methoxyphenyl)propanamide typically involves the reaction between specific phenylamines and acyl chlorides or other carboxylic acid derivatives. For example, the synthesis of (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was achieved through a reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen, showcasing a method that could be adapted for 3-Chloro-N-(4-methoxyphenyl)propanamide (Manolov et al., 2023).

Molecular Structure Analysis

Molecular structure analysis, including spectroscopic and crystallographic techniques, is crucial for characterizing compounds. For instance, the molecular structure and spectroscopic data of related compounds have been obtained using techniques like NMR, IR, UV, and X-ray crystallography, providing a comprehensive understanding of their molecular geometry, bond lengths, and angles (Durgun et al., 2016).

Applications De Recherche Scientifique

Environmental Estrogens and Toxicity

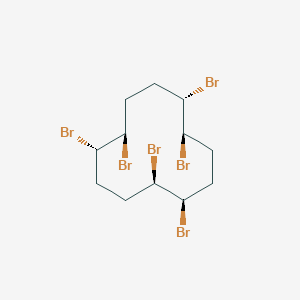

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, has been studied for its effects on fertility and development, highlighting concerns about environmental estrogens and their potential hazards to human health and the environment (A. Cummings, 1997). This research suggests that chemicals with structural similarities may warrant investigation for environmental and health impacts.

Antidepressant Treatment and Biological Markers

Research has explored the associations between plasma levels of specific metabolites and responses to antidepressant treatment, indicating that chemical compounds affecting neurotransmitter systems can provide valuable insights into treatment mechanisms and efficacy (R. Yoshimura et al., 2004). This demonstrates the relevance of chemical compounds in psychiatric research and treatment.

Chlorogenic Acid and Pharmacological Effects

Chlorogenic Acid (CGA) has been reviewed for its antioxidant, anti-inflammatory, antipyretic, and other therapeutic roles, suggesting that compounds with antioxidant properties are of significant interest for their potential health benefits and roles in treating metabolic disorders (M. Naveed et al., 2018). Research on compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide could explore similar biological activities.

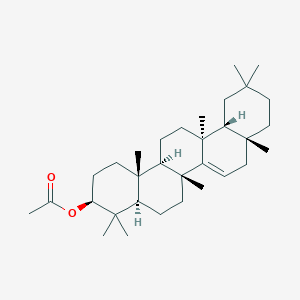

Anticancer and Anti-inflammatory Agents

4′-Geranyloxyferulic acid, an oxyprenylated ferulic acid derivative, has been highlighted for its anti-inflammatory and anti-tumor properties, illustrating the interest in compounds with specific chemical modifications for targeted therapeutic applications (F. Epifano et al., 2015). This underscores the potential for researching compounds with chloro and methoxy groups for their anticancer and anti-inflammatory effects.

Environmental Monitoring of Organic Pollutants

Studies on the environmental monitoring of water organic pollutants identified by EU guidelines, including phenoxy herbicides, underscore the importance of research on the environmental impact and regulation of chemical compounds (J. Sousa et al., 2018). This highlights the relevance of studying compounds like 3-Chloro-n-(4-methoxyphenyl)propanamide for their environmental behavior and potential risks.

Mécanisme D'action

Target of Action

It is used in the synthetic preparation of antimicrobial agents , suggesting that it may interact with bacterial proteins or enzymes.

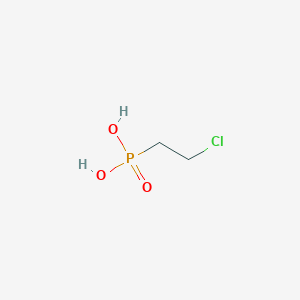

Mode of Action

The compound’s structure, which includes a chloropropionyl group and a 4-methoxyphenyl group, may allow it to interact with its targets through various types of chemical bonds .

Biochemical Pathways

Given its use in the synthesis of antimicrobial agents , it may interfere with bacterial metabolic pathways.

Result of Action

As a component in the synthesis of antimicrobial agents , it may contribute to the inhibition of bacterial growth or survival.

Safety and Hazards

Propriétés

IUPAC Name |

3-chloro-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVNNQFDBJXKWOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336299 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-n-(4-methoxyphenyl)propanamide | |

CAS RN |

19313-87-2 | |

| Record name | 3-chloro-n-(4-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

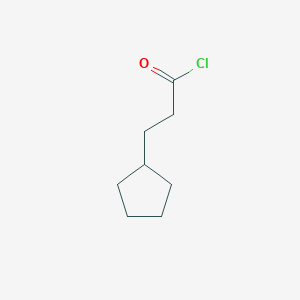

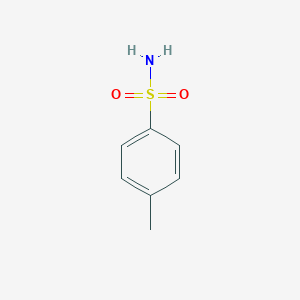

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What is the significance of the C(=O)—N(H)—Car—Car torsion angle in the structure of 3-Chloro-N-(4-methoxyphenyl)propanamide?

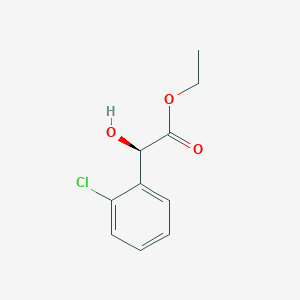

A1: The abstract mentions that the C(=O)—N(H)—Car—Car torsion angle of -33.70 (18)° in 3-Chloro-N-(4-methoxyphenyl)propanamide "[1] https://www.semanticscholar.org/paper/36556170a7efd21e61b50e68ec61ce60fac1448f" indicates the absence of resonance spanning the amide and the aromatic ring. This information is crucial for understanding the compound's reactivity, potential interactions, and overall chemical behavior.

Q2: How does 3-Chloro-N-(4-methoxyphenyl)propanamide arrange itself in a solid state?

A2: The crystal structure analysis reveals that 3-Chloro-N-(4-methoxyphenyl)propanamide molecules are held together by classical N—H⋯O hydrogen bonds and C–H⋯O contacts. These interactions lead to the formation of chains that extend along the a-axis of the crystal lattice []. This understanding of the compound's solid-state arrangement can be valuable for exploring its potential applications in material science or drug design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-chloropyridin-3-yl)methyl]-N-methylamine](/img/structure/B41054.png)